molecular formula C14H7IO2 B3078873 9,10-Anthracenedione, 2-iodo- CAS No. 10566-32-2

9,10-Anthracenedione, 2-iodo-

Cat. No. B3078873
CAS RN: 10566-32-2
M. Wt: 334.11 g/mol
InChI Key: BMQVXGRNMAVAEK-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, also known as anthraquinone, is an aromatic organic compound with the formula C14H8O2 . It is a key structure for obtaining various dyes and has many applications .


Synthesis Analysis

There are several industrial methods to produce 9,10-anthracenedione. These include the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of AlCl3, and the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation . Amino- and diaminosubstituted 9,10-anthracenediones are key compounds in the synthesis of a number of dyes, pigments, and phosphors .


Molecular Structure Analysis

The molecular structure of 9,10-Anthracenedione consists of three fused benzene rings forming an anthracene skeleton, with two carbonyl groups attached at the 9 and 10 positions .


Chemical Reactions Analysis

Amino- and diaminosubstituted 9,10-anthracenediones are one of the main classes among 9,10-anthracenedione derivatives. They are key structures for obtaining various dyes and have become objects for searching for new biologically active compounds .


Physical And Chemical Properties Analysis

9,10-Anthracenedione is a yellow, highly crystalline solid. It is poorly soluble in water but soluble in hot organic solvents. It is almost completely insoluble in ethanol near room temperature .

Future Directions

The practical applications of 9,10-anthracenedione derivatives are constantly expanding. They are being studied for their pharmacological properties, and the discovery of antitumor properties for several diamino-9,10-anthracenediones has been a significant development . The synthesis of new emodin derivatives is increasing, but these new molecules have not been tested for diabetes treatment .

properties

IUPAC Name

2-iodoanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQVXGRNMAVAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407470
Record name 9,10-Anthracenedione, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 2-iodo-

CAS RN

10566-32-2
Record name 9,10-Anthracenedione, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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